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Compound of Interest

Compound Name: (Rac)-SAR131675

Cat. No.: B1146024 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(Rac)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor

Receptor-3 (VEGFR-3), a key mediator of lymphangiogenesis. This document provides a

comprehensive overview of its biological activity, the signaling pathways it modulates, and

detailed experimental protocols for its characterization. While a classical structure-activity

relationship (SAR) study involving a series of analogues is not publicly available, this guide

analyzes the key structural features of SAR131675 and presents its well-documented

pharmacological profile.

Core Compound: (Rac)-SAR131675
(Rac)-SAR131675 is a racemic mixture of a small molecule inhibitor targeting the tyrosine

kinase domain of VEGFR-3.[1][2] Its development was aimed at disrupting the formation of new

lymphatic vessels, a process implicated in tumor metastasis and other pathologies. While

promising, its development was terminated during preclinical stages due to adverse metabolic

effects.[3]

Chemical Structure:

IUPAC Name: 2-amino-1-ethyl-1,4-dihydro-7-[(3R)-3-hydroxy-4-methoxy-3-methyl-1-butyn-1-

yl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

Molecular Formula: C₁₈H₂₂N₄O₄
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Molecular Weight: 358.4 g/mol

Quantitative Biological Activity
The biological activity of (Rac)-SAR131675 has been characterized through various in vitro

and cellular assays. The data consistently demonstrates its high potency for VEGFR-3 and

selectivity over other related kinases.

Table 1: In Vitro Enzymatic Activity of (Rac)-SAR131675
Target Kinase Assay Type IC₅₀ (nM) Notes

VEGFR-3
Tyrosine Kinase

Activity
20 - 23

Potent inhibition of the

primary target.

VEGFR-2
Tyrosine Kinase

Activity
235

Approximately 10-fold

less potent than

against VEGFR-3.

VEGFR-1
Tyrosine Kinase

Activity
>3000

Highly selective

against VEGFR-1.

Data sourced from multiple studies.[1][4]

Table 2: Cellular Activity of (Rac)-SAR131675
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Assay Type Cell Line Ligand IC₅₀ (nM)

VEGFR-3

Autophosphorylation
HEK cells - 45

VEGFR-2

Autophosphorylation
HEK cells - ~280

VEGFR-1

Autophosphorylation
HEK cells - ~1000

Lymphatic Cell

Survival

Primary Human

Lymphatic Cells
VEGF-C ~20

Lymphatic Cell

Survival

Primary Human

Lymphatic Cells
VEGF-D ~20

Erk Phosphorylation
Human Lymphatic

Cells
VEGF-C ~30

Data sourced from multiple studies.[1][3][4]

Structure-Activity Relationship (SAR) Analysis
Detailed SAR studies for a series of (Rac)-SAR131675 analogues have not been published.

However, an analysis of the lead compound's structure suggests key pharmacophoric features

essential for its activity.

1,8-Naphthyridine Core: This heterocyclic scaffold serves as a rigid backbone, likely

positioning key substituents for interaction with the ATP-binding pocket of the VEGFR-3

kinase domain.

Amide and Amino Groups: The carboxamide at the 3-position and the amino group at the 2-

position are critical for forming hydrogen bonds with the hinge region of the kinase, a

common binding motif for ATP-competitive inhibitors.

Butynyl Side Chain: The chiral side chain at the 7-position, containing a hydroxyl and a

methoxy group, likely extends into a more solvent-exposed region of the binding site,
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potentially contributing to both potency and selectivity. The specific stereochemistry at the

hydroxyl-bearing carbon is expected to be crucial for optimal interaction.

N-ethyl and N-methyl Groups: These small alkyl groups fine-tune the solubility and steric

properties of the molecule within the binding pocket.

Further exploration through the synthesis and testing of analogues would be required to

elucidate the specific contributions of each functional group to the overall activity and selectivity

profile.

VEGFR-3 Signaling and Mechanism of Inhibition
VEGFR-3 is a receptor tyrosine kinase that, upon binding its ligands VEGF-C or VEGF-D,

dimerizes and autophosphorylates its intracellular kinase domains. This phosphorylation

initiates downstream signaling cascades, primarily the PI3K/AKT and RAS/MEK/ERK

pathways, which promote lymphatic endothelial cell proliferation, survival, and migration.[5][6]

[7] (Rac)-SAR131675 acts as an ATP-competitive inhibitor, preventing this autophosphorylation

and thereby blocking downstream signaling.
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Caption: VEGFR-3 signaling pathway and the inhibitory action of (Rac)-SAR131675.

Experimental Protocols
The following are representative, detailed protocols for key assays used to characterize

VEGFR-3 inhibitors like (Rac)-SAR131675.

In Vitro VEGFR-3 Kinase Assay (Luminescent)
This protocol is based on commercially available kits (e.g., BPS Bioscience, Cat. No. 79758)

and measures the amount of ATP remaining after a kinase reaction.[8][9]

Materials:

Recombinant human VEGFR-3 enzyme
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5x Kinase assay buffer

ATP solution (e.g., 500 µM)

PTK substrate (e.g., Poly (Glu:Tyr 4:1))

(Rac)-SAR131675 stock solution in DMSO

ADP-Glo™ Kinase Assay kit (Promega)

White, opaque 96-well plates

Microplate luminometer

Procedure:

Prepare 1x Kinase Assay Buffer: Dilute the 5x stock to 1x with deionized water.

Prepare Master Mix: For each well, prepare a master mix containing 1x Kinase assay buffer,

ATP, and PTK substrate.

Compound Addition: Add 2.5 µL of the inhibitor solution (at various concentrations) or vehicle

(DMSO) to the appropriate wells of the 96-well plate.

Enzyme Addition: Dilute the VEGFR-3 enzyme to the desired concentration in 1x Kinase

assay buffer and add 5 µL to each well (except for the "blank" control).

Initiate Reaction: Add 12.5 µL of the master mix to all wells to start the kinase reaction. The

final reaction volume is 25 µL.

Incubation: Incubate the plate at 30°C for 45 minutes.

ATP Detection:

Add 25 µL of ADP-Glo™ Reagent to each well.

Incubate at room temperature for 45 minutes.

Add 50 µL of Kinase Detection Reagent to each well.
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Incubate at room temperature for another 30-45 minutes.

Data Acquisition: Measure the luminescence using a microplate reader.

Analysis: The "blank" value is subtracted from all readings. The percentage of inhibition is

calculated relative to the vehicle control, and IC₅₀ values are determined using a suitable

curve-fitting software.

Cellular VEGFR-3 Autophosphorylation Assay (Western
Blot)
This protocol determines the effect of the inhibitor on ligand-induced VEGFR-3 phosphorylation

in a cellular context.[10]

Materials:

Human Dermal Lymphatic Endothelial Cells (HDLECs) or HEK293 cells overexpressing

VEGFR-3.

Cell culture medium (e.g., EGM-2MV)

Serum-free medium

Recombinant human VEGF-C

(Rac)-SAR131675 stock solution in DMSO

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Primary antibodies: anti-phospho-VEGFR-3 (e.g., Tyr1230/1231), anti-total-VEGFR-3

HRP-conjugated secondary antibody

ECL detection reagent

Procedure:
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Cell Culture and Treatment:

Culture cells to 80-90% confluency.

Serum-starve the cells for 4-6 hours.

Pre-treat cells with desired concentrations of (Rac)-SAR131675 or vehicle (DMSO) for 2-4

hours.

Stimulate cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.

Protein Extraction:

Wash cells twice with ice-cold PBS.

Lyse cells in RIPA buffer on ice for 30 minutes.

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using a BCA assay.

Western Blotting:

Denature equal amounts of protein by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour.

Incubate with the primary anti-phospho-VEGFR-3 antibody overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

Visualize bands using an ECL detection reagent.

Analysis:

Quantify band intensity using densitometry software.
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Strip the membrane and re-probe with an anti-total VEGFR-3 antibody to normalize for

protein loading.

Experimental Workflow
The characterization of a novel VEGFR-3 inhibitor typically follows a logical progression from

biochemical assays to cellular and functional assays.

Phase 1: Biochemical Characterization

Phase 2: Cellular Mechanism of Action

Phase 3: Functional Cellular Effects

In Vitro Kinase Assay
(Determine IC₅₀ vs VEGFR-3)

Kinase Selectivity Panel
(Assess off-target effects vs
VEGFR-1, VEGFR-2, etc.)

Cellular Autophosphorylation Assay
(Confirm target engagement in cells)

Downstream Signaling Analysis
(Western blot for p-AKT, p-ERK)

Cell Proliferation/Survival Assay
(e.g., MTT, CellTiter-Glo)

Cell Migration Assay
(e.g., Transwell, Wound Healing)
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Caption: A typical experimental workflow for characterizing a VEGFR-3 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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